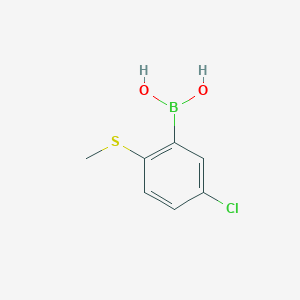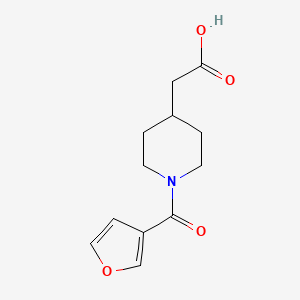
2-(1-(呋喃-3-羰基)哌啶-4-基)乙酸
描述
2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid, also known as FPCA, is a chemical compound that has been gaining attention in the scientific community due to its potential implications in various fields of research and industry. The molecule contains a total of 33 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic tertiary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid consists of 32 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The molecule contains a furan ring, a piperidine ring, and an acetic acid group .科学研究应用
药物研究中的分析方法
Varynskyi、Parchenko 和 Kaplaushenko (2017) 的一项研究重点介绍了一种高度灵敏且选择性极高的分析方法,用于测定注射剂溶液中的哌啶鎓 2-((5-(呋喃-2-基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)乙酸盐,这是一种相关化合物。这项工作采用了高效液相色谱法,对于确保含有类似呋喃基化合物的药物的质量和功效至关重要 (Varynskyi, Parchenko, & Kaplaushenko, 2017)。
合成和化学表征
Gabriele 等人 (1997) 描述了呋喃-2-乙酸酯的合成,其在结构上与 2-(1-(呋喃-3-羰基)哌啶-4-基)乙酸相关。他们的工作展示了一种氧化环化-烷氧羰基化方法,展示了呋喃衍生物在有机合成中的多功能性和反应性 (Gabriele et al., 1997)。
结构研究和分子相互作用
Duque 等人 (2008) 合成了一种具有类似呋喃和哌啶结构的化合物。他们提供了对其晶体结构的见解,揭示了分子相互作用(例如氢键)如何影响此类分子的稳定性和排列。这些知识对于了解类似化合物在不同环境中的行为至关重要 (Duque et al., 2008)。
药学和药物化学
在药物化学领域,Ismail 等人 (2004) 探索了包括 2-[5-(4-胍基苯基)-呋喃-2-基]-5,6,7,8-四氢-咪唑并[1,2-a]吡啶-6-甲酰胺乙酸盐在内的化合物,展示了呋喃衍生物在开发新型抗原生动物剂中的潜力。这突出了呋喃基结构(如 2-(1-(呋喃-3-羰基)哌啶-4-基)乙酸)在药物研究中的重要性 (Ismail et al., 2004)。
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the development of a variety of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
生化分析
Biochemical Properties
2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid, have been shown to interact with enzymes involved in metabolic pathways, such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These interactions are crucial for the compound’s role in biochemical processes, influencing the reduction and oxidation reactions within cells.
Cellular Effects
2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, furan derivatives, including 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid, exhibit anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-β . This modulation of inflammatory pathways highlights the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s furan and piperidine moieties contribute to its ability to interact with specific enzymes and receptors. For instance, the furan ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can form ionic and hydrophobic interactions . These interactions facilitate the compound’s binding to target enzymes and receptors, leading to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives, including 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid, exhibit varying degrees of stability under different conditions . Long-term exposure to the compound can lead to sustained modulation of cellular pathways, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and oxidative stress . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which play roles in its metabolism . These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall biochemical activity. The compound’s metabolism is essential for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s furan and piperidine moieties facilitate its binding to specific transporters, aiding its cellular uptake and distribution . These interactions determine the compound’s localization and accumulation within different tissues, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, the furan ring’s ability to engage in hydrogen bonding and π-π interactions may facilitate its localization to the nucleus or mitochondria, where it can exert its biochemical effects.
属性
IUPAC Name |
2-[1-(furan-3-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBLHXYFFVGWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



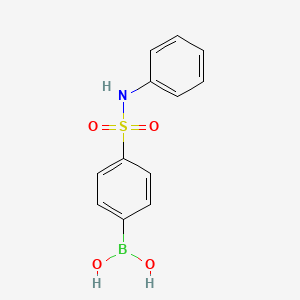
![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)
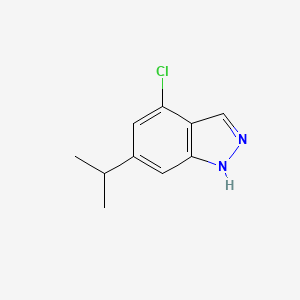

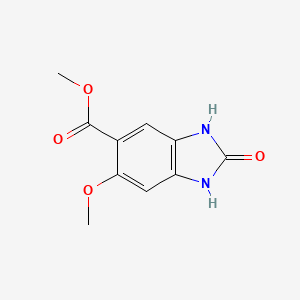
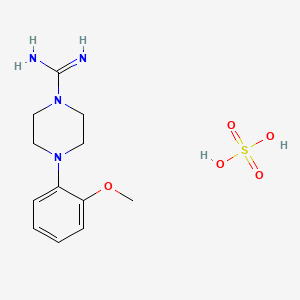
![1-[(oxolan-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492906.png)
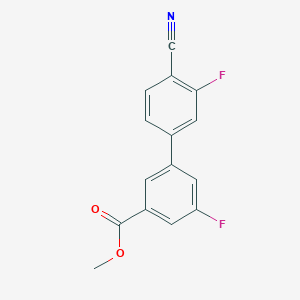

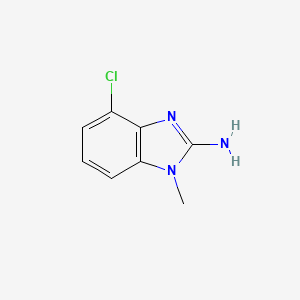
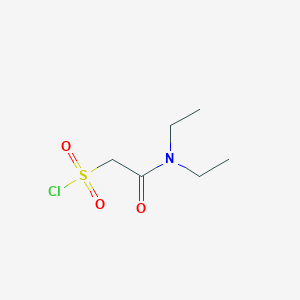
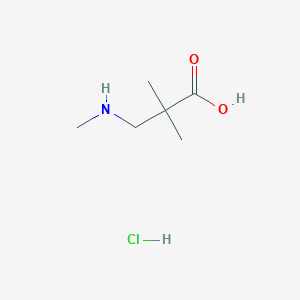
![Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1492917.png)
